molecular formula C22H22N4O5S B2940473 3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946252-45-5

3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2940473
CAS No.: 946252-45-5
M. Wt: 454.5
InChI Key: VDWSEBZEZCFBSN-UHFFFAOYSA-N
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Description

3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound of significant interest in various scientific fields. The compound's unique structure, incorporating a quinazolinone core with a 1,2,4-oxadiazole moiety, suggests potential biological and chemical applications. The presence of the trimethoxyphenyl group adds further complexity to its functionality.

Scientific Research Applications

Chemistry: This compound's unique reactivity profile makes it a valuable intermediate in organic synthesis, particularly in the formation of complex heterocyclic structures.

Biology and Medicine: The pharmacological potential of this compound is explored for its interactions with biological targets. It could act as an inhibitor for enzymes or receptors due to its structural features.

Industry: In industry, its applications might extend to the development of novel materials or as a catalyst in chemical reactions, given its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. A common route might include:

  • Initial formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an acyl chloride under mild conditions.

  • Attachment of the quinazolinone core: This involves a nucleophilic substitution reaction where the oxadiazole moiety is introduced into a pre-synthesized quinazolinone derivative.

  • Introduction of the thioether linkage: A thiol reagent, such as an alkyl thiol, is reacted with an appropriate leaving group to form the thioether bond.

  • Final ethylation: The compound is ethylated using ethyl halide in the presence of a base to afford the final product.

Industrial Production Methods: Industrial synthesis might follow a streamlined version of the above steps, utilizing automated reactors and optimized conditions to maximize yield and purity. Solvent choice, temperature control, and reaction times are crucial for scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, typically at the sulfide linkage to form the corresponding sulfoxide or sulfone.

  • Reduction: Reduction reactions can occur at the oxadiazole ring, leading to ring-opening or modification.

  • Substitution: Various substituents can be introduced into the quinazolinone or oxadiazole rings, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA)

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substituents: Halides, alkylating agents

Major Products: Oxidation products (sulfoxides, sulfones), reduced derivatives, and substituted analogs with varied functional groups.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. Its structure allows it to bind to proteins or enzymes, possibly inhibiting their activity. The presence of multiple functional groups enables it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The quinazolinone core often interacts with nucleic acids or proteins, while the oxadiazole ring might confer additional binding specificity.

Comparison with Similar Compounds

When compared to other quinazolinone or oxadiazole derivatives, 3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one stands out due to its unique combination of functional groups. Other similar compounds include:

  • 2-(2-((4-methoxyphenyl)thio)quinazolin-4(3H)-one)

  • 3-ethyl-2-(4-nitrophenyl)-1,2,4-oxadiazole

  • 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

These compounds share some structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The distinct arrangement in this compound offers a unique set of interactions and reactivity.

Conclusion

This compound is a versatile compound with a broad range of applications. Its unique structure enables diverse chemical reactions and interactions, making it a valuable subject of study in various scientific disciplines. Whether in synthetic chemistry, biological research, or industrial applications, this compound's potential continues to be explored and expanded upon.

Properties

IUPAC Name

3-ethyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-5-26-21(27)14-8-6-7-9-15(14)23-22(26)32-12-18-24-20(25-31-18)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWSEBZEZCFBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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